1-(2,5-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 2,5-dimethoxybenzyl group and an ethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Introduction of the 2,5-Dimethoxybenzyl Group: This step involves the alkylation of the piperazine ring with 2,5-dimethoxybenzyl chloride under basic conditions, such as using sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Addition of the Ethylsulfonyl Group: The final step is the sulfonylation of the piperazine nitrogen with ethylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which might reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfonyl positions, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Azides or thiol-substituted derivatives.
Scientific Research Applications
1-(2,5-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethoxybenzyl)piperazine: Lacks the ethylsulfonyl group, which may result in different chemical and biological properties.
4-(Ethylsulfonyl)piperazine:
1-(2,5-Dimethoxyphenyl)piperazine: Similar structure but with a phenyl group instead of a benzyl group, leading to different steric and electronic effects.
Uniqueness
1-(2,5-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine is unique due to the combination of the 2,5-dimethoxybenzyl and ethylsulfonyl groups, which confer specific chemical reactivity and potential biological activity. This dual substitution pattern can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H24N2O4S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine |
InChI |
InChI=1S/C15H24N2O4S/c1-4-22(18,19)17-9-7-16(8-10-17)12-13-11-14(20-2)5-6-15(13)21-3/h5-6,11H,4,7-10,12H2,1-3H3 |
InChI Key |
IJENTQFBZMSENA-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.